
1-(4-Fluorobenzyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea, also known as GSK690693, is a potent and selective inhibitor of AKT, a serine/threonine protein kinase that plays a critical role in regulating cell survival, growth, and metabolism. AKT is frequently dysregulated in cancer, making it an attractive target for cancer therapy.
Applications De Recherche Scientifique
Chemical Structure and Activity
"1-(4-Fluorobenzyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea" is a compound that shares structural similarities with various research chemicals that have been synthesized and evaluated for their unique biological and chemical properties. For example, compounds with bromophenol structures isolated from marine red algae have shown significant radical-scavenging activity, illustrating the potential for similar compounds to possess antioxidant properties (Li et al., 2008).
Synthesis and Labeling Techniques
Advanced synthesis and labeling techniques have been developed for compounds with similar structures, such as the synthesis of deuterium-labeled analogs for use as internal standards in LC–MS analysis. This highlights the relevance of "this compound" in pharmacokinetic studies and drug metabolism research (Liang et al., 2020).
Potential Therapeutic Applications
The structural uniqueness of similar compounds has led to the exploration of their potential therapeutic applications. For instance, certain benzofuran derivatives have been synthesized with the aim of creating new therapeutic agents. The reactivity and interaction of these compounds with biological targets can provide insights into the development of drugs based on the "this compound" framework (Gutnov et al., 1999).
Molecular Imaging Applications
The fluorination of similar compounds has been explored to create potent imaging agents for PET scans, demonstrating the compound's potential in the field of diagnostic imaging and molecular biology. The synthesis of fluorine-18 labeled derivatives emphasizes the compound's applicability in tracing and studying biological processes in real-time (Mäding et al., 2006).
Material Science and Chemistry
In material science, the self-assembly of metal-organic cages utilizing similar urea derivatives indicates the potential of "this compound" in the development of novel nanomaterials and catalytic systems. This highlights the versatility of the compound in both biological and material sciences (Yi et al., 2012).
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[3-(furan-2-yl)-3-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c16-12-5-3-11(4-6-12)10-18-15(20)17-8-7-13(19)14-2-1-9-21-14/h1-6,9,13,19H,7-8,10H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEZBHLBFRZXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)NCC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
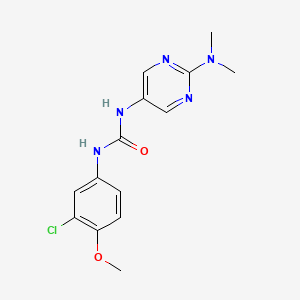
![[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2926202.png)
![2-{[2-(7-Chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2926203.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide](/img/structure/B2926204.png)
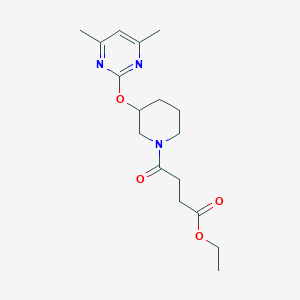
![Ethyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2926210.png)
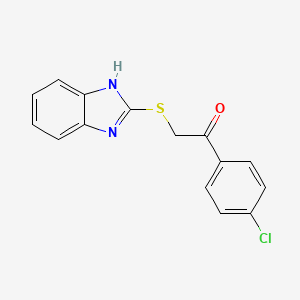
![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)


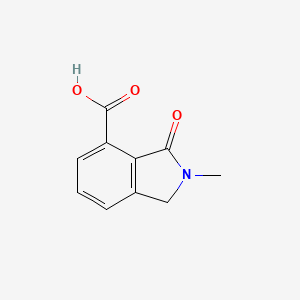
![Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B2926220.png)
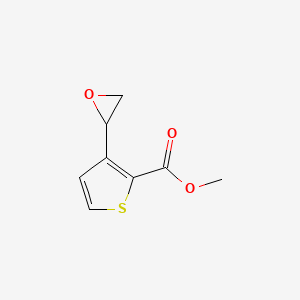
![4-[(4-Bromobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde](/img/structure/B2926222.png)
